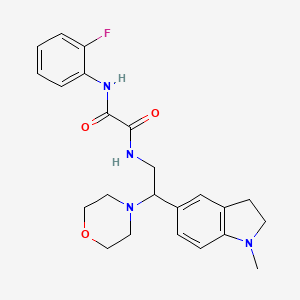

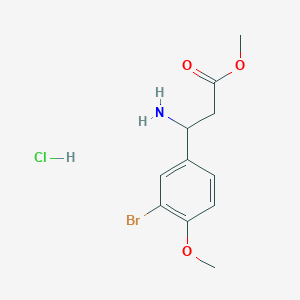

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, commonly referred to as 4-Amino-2-chloro-5-methylphenylacetamide (AMPCA), is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid, with a melting point of 219°C and a molecular weight of 324.9 g/mol. AMPCA is a member of the phenylacetamide family, which includes a wide range of compounds with similar structures and properties.

Scientific Research Applications

Spectrophotometric and High-Performance Liquid Chromatographic Determination

This study explored the behavior of a compound structurally related to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, focusing on its hydrolysis, isomerization, and cyclization reactions under various pH conditions. The research employed UV spectrophotometry and high-performance liquid chromatography to analyze the kinetics and mechanisms involved, revealing the compound's complex reaction pathways in aqueous solutions (Maurice Fleury Bernard et al., 1986).

Synthesis of 4-Choloro-2-hydroxyacetophenone

This research outlines the synthesis process of 4-Choloro-2-hydroxyacetophenone, starting from 3-aminophenol. The study provides a detailed methodology involving acetylation, methylation, and Fries rearrangement, leading to the formation of N-(4-acetyl-3-hydroxyphenyl)acetamide. The subsequent steps involve deacetylation, diazotization, and the Sandmeyer reaction, achieving an overall yield of about 44% (Teng Da-wei, 2011).

Synthesis, Antimalarial Activity, and QSAR of Tebuquine Derivatives

This paper discusses the synthesis and antimalarial activity of a series of compounds, including derivatives similar to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide. The study involves quantitative structure-activity relationship (QSAR) analysis to correlate the compounds' antimalarial potency against Plasmodium berghei in mice with their structural features, leading to insights into the design of more effective antimalarial agents (L. M. Werbel et al., 1986).

Synthesis and Antimicrobial Activity of Novel Derivatives

This research involves the synthesis of novel thiazolidinone and acetidinone derivatives structurally related to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide. The compounds were tested for their antimicrobial activity against various microorganisms, providing valuable information on their potential therapeutic applications (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

CNS Depressant Activity of Schiff Bases

This study synthesizes Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluates their CNS depressant activity. The research demonstrates the potential of these compounds, which share a core structure with 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, in developing new therapeutic agents for CNS disorders (S. Bhattacharjee, J. Saravanan, & S. Mohan, 2011).

properties

IUPAC Name |

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIICLHCTBGREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

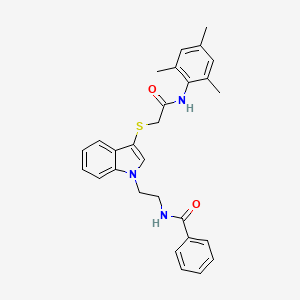

![2-benzamido-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2562356.png)

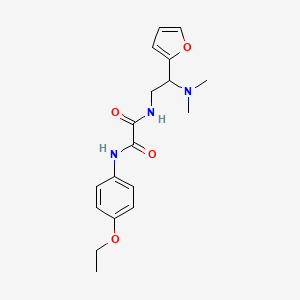

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)

![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)

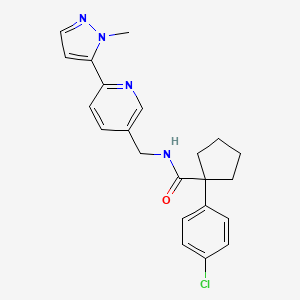

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562363.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2562371.png)